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Compound of Interest

Compound Name: 4-Methoxyisomazole

CAS No.: 127356-07-4

Cat. No.: B145015

Get Quote

Executive Summary
Sulmazole (AR-L 115 BS) and Isomazole (BM 14.478) represent two distinct classes of non-

glycoside, non-catecholamine cardiotonic agents: the imidazo[4,5-b]pyridines and imidazo[4,5-

c]pyridines, respectively. While Sulmazole was the first-in-class "calcium sensitizer" with

phosphodiesterase (PDE) inhibitory activity, its clinical utility was limited by CNS side effects

(e.g., "bright vision") and potential carcinogenicity.

4-Methoxyisomazole (Compound 13 in key structure-activity relationship studies) represents

an optimized derivative of the isomazole series. Experimental data indicates that 4-
Methoxyisomazole retains the dual mechanism of action (PDE III inhibition + Ca²⁺

sensitization) but exhibits superior inotropic potency and a more favorable therapeutic index

compared to Sulmazole.
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Feature Sulmazole (AR-L 115 BS)
4-Methoxyisomazole
(Isomazole Series)

Chemical Core Imidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine

Primary Mechanism
Ca²⁺ Sensitization > PDE

Inhibition

PDE Inhibition ≈ Ca²⁺

Sensitization

Inotropic Potency Moderate (EC₅₀ ≈ 10⁻⁴ M)
High (Comparable to

Isomazole, EC₅₀ ≈ 10⁻⁵ M)

Selectivity
Force-selective (minimal

chronotropy)

Balanced (Force > Rate, but

less selective than Sulmazole)

Clinical Status
Withdrawn

(Carcinogenicity/Side Effects)

Research Tool / Preclinical

Lead

Chemical Identity & Structural Pharmacology
The fundamental difference lies in the nitrogen positioning within the pyridine ring fused to the

imidazole core. This positional isomerism significantly alters the electronic charge density of the

imidazole nitrogen, which correlates with inotropic activity.

Sulmazole: 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine.[1]

4-Methoxyisomazole: A substituted derivative of Isomazole (2-[(2-methoxy-4-

methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine), likely bearing a methoxy group at the C4

position of the pyridine ring.

Structure-Activity Relationship (SAR)
Research by Barraclough et al. (1990) demonstrated that inotropic activity in this class

correlates with the charge density of the "B" ring (heterocycle) imidazo nitrogen.[2]

Sulmazole Series: The 6-position is tolerant to substitution.[3][4][5][2][6][7]

Isomazole Series: The 4-position (on the pyridine ring) allows for methoxy substitution

without loss of potency. 4-Methoxyisomazole was found to have comparable in vivo
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inotropic properties to Isomazole, which is approximately 5–10 times more potent than

Sulmazole.

Mechanism of Action: Dual Pathway Signaling
Both compounds act via two synergistic mechanisms to increase myocardial contractility (

) without a proportional increase in oxygen consumption.

Phosphodiesterase III (PDE3) Inhibition: Prevents the degradation of cAMP, leading to

increased Protein Kinase A (PKA) activity. This increases trans-sarcolemmal Ca²⁺ influx (via

L-type channels) and enhances Ca²⁺ uptake into the Sarcoplasmic Reticulum (SR).

Calcium Sensitization: Increases the affinity of Troponin C (TnC) for Ca²⁺ or alters the actin-

myosin cross-bridge kinetics, enhancing force generation at a given cytosolic [Ca²⁺].

Signaling Pathway Diagram
The following diagram illustrates the convergent pathways of 4-Methoxyisomazole and

Sulmazole.
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Caption: Dual mechanism of action showing PDE III inhibition and direct myofilament calcium

sensitization.

Experimental Data Comparison
The following data synthesizes findings from comparative studies on isolated papillary muscles

(guinea pig) and whole-animal hemodynamic models.

Table 1: In Vitro Potency & Selectivity

Parameter Sulmazole
4-
Methoxyisomazole
(Isomazole Series)

Note

EC₅₀ (Inotropy) ~100 µM ~10–30 µM
Isomazole series is

~5-10x more potent.

Max Response
80-90% of

Isoprenaline
>90% of Isoprenaline

Higher intrinsic activity

in [4,5-c] series.

PDE III IC₅₀ 50 ± 19 µM 30 ± 5 µM
Comparable PDE

inhibition potency.

Force-Rate Selectivity High Moderate

Sulmazole causes

less tachycardia at

equieffective inotropic

doses.

Table 2: In Vivo Hemodynamics (Anesthetized Dog)

Parameter Sulmazole (1-10 mg/kg i.v.)
4-Methoxyisomazole /
Isomazole (0.1-1.0 mg/kg
i.v.)

LV dP/dt max +50% at high dose +50% at low dose

Blood Pressure
Moderate decrease

(Vasodilation)

Significant decrease

(Vasodilation)

Therapeutic Index
Narrow (CNS side effects near

effective dose)

Wide (Inotropy occurs before

severe hypotension)
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Analysis: While Sulmazole is often cited as a "pure" sensitizer in lower concentrations, 4-
Methoxyisomazole achieves similar inotropic peaks at significantly lower molar

concentrations. The shift from the [4,5-b] (Sulmazole) to the [4,5-c] (Isomazole) scaffold

generally confers oral activity and higher potency, as confirmed by the Barraclough study

where 4-Methoxyisomazole showed efficacy comparable to the parent Isomazole.

Experimental Protocols
To validate these comparisons in a laboratory setting, the following self-validating protocols are

recommended.

Protocol A: Isolated Guinea Pig Papillary Muscle Assay
Objective: Determine EC₅₀ for positive inotropic effect (PIE).

Preparation:

Excision of right ventricular papillary muscles from male Dunkin-Hartley guinea pigs (300–

400g).

Mount in organ bath containing Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂,

pH 7.4, 37°C).

Stimulation:

Field stimulation: 1 Hz, 1 ms duration, voltage 20% above threshold.

Pre-load: Stretch to

(length at which maximal active force is developed).

Equilibration:

Allow 60 minutes stabilization. Discard muscles with unstable baselines.

Dosing:

Cumulative concentration-response curves (10⁻⁷ M to 10⁻³ M).
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Control: Run parallel Isoprenaline curve (10⁻⁹ to 10⁻⁵ M) to define

.

Validation:

Add Carbachol (10⁻⁶ M) at the plateau of the response.

Result: If the inotropic effect is reversed by Carbachol, the mechanism involves

cAMP/PDE inhibition (muscarinic antagonism of cAMP). If resistant, it suggests a

significant Ca²⁺ sensitization component.

Protocol B: Workflow Diagram

Tissue Isolation
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Caption: Experimental workflow for determining inotropic potency in isolated tissue.

Safety & Toxicology Context
The development of the Isomazole series (including 4-Methoxyisomazole) was driven by the

failure of Sulmazole.

Sulmazole: Withdrawn due to dose-dependent "bright vision" (retinal signaling interference)

and hepatocarcinogenicity in long-term rodent studies.

4-Methoxyisomazole: Designed to retain the "A-ring" methoxy/sulfoxide pharmacophore

while altering the heterocyclic core to mitigate mutagenicity and CNS penetration. While it

showed comparable inotropy to Isomazole, the class generally struggled with the pro-

arrhythmic potential inherent to PDE inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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